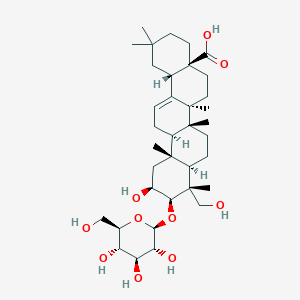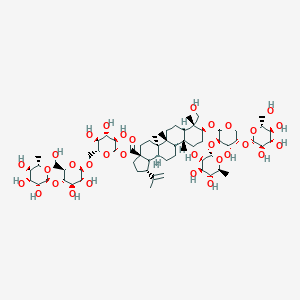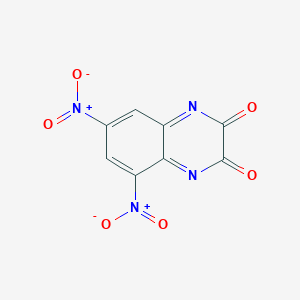
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as 2,3-dihydroxy-1,4-naphthoquinone-2-carboxylic acid or naphthazarin, is a natural organic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its ability to scavenge free radicals and prevent oxidative damage to cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects on the body. It has been found to reduce inflammation, improve immune function, and regulate blood glucose levels. It also exhibits neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in lab experiments include its availability, low toxicity, and potential applications in various scientific fields. However, its limitations include its instability in certain conditions and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. These include the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to explore its mechanism of action and potential side effects to ensure its safety and efficacy for use in humans. Finally, the development of new synthesis methods and formulations may improve its stability and increase its potential applications.
Métodos De Síntesis
The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with sodium borohydride in the presence of a reducing agent. Biosynthesis, on the other hand, involves the extraction of the compound from natural sources such as plants and microorganisms.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to possess significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been used in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
134101-50-1 |
|---|---|
Nombre del producto |
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |
Clave InChI |
PZQJMIUHIOTTOK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
SMILES canónico |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
Sinónimos |
2-Naphthalenecarboxylicacid,1,2,3,4-tetrahydro-6,7-dihydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



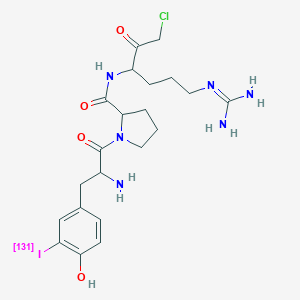
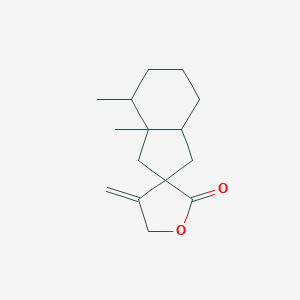
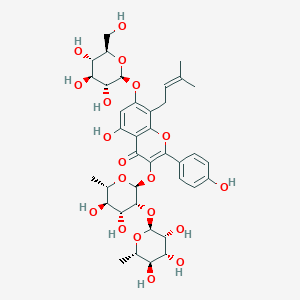
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
